molecular formula C20H33NaO3S B161727 Benzenesulfonic acid, tetradecyl-, sodium salt CAS No. 1797-33-7

Benzenesulfonic acid, tetradecyl-, sodium salt

Cat. No.: B161727
CAS No.: 1797-33-7
M. Wt: 376.5 g/mol
InChI Key: GWCMKOHVMSHWKI-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, tetradecyl-, sodium salt is an organosulfur compound with the molecular formula C20H33NaO3S. It is commonly used in various industries for its wetting properties and is often stored in the form of alkali metal salts. This compound is a derivative of benzenesulfonic acid, where a tetradecyl group is attached to the benzene ring, and the sulfonic acid group is neutralized by a sodium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, tetradecyl-, sodium salt is typically synthesized through the sulfonation of benzene using concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of benzene with sulfur trioxide, which is dissolved in sulfuric acid to form fuming sulfuric acid (oleum). The reaction conditions include:

    Sulfonation: Benzene is reacted with sulfur trioxide in the presence of fuming sulfuric acid to form benzenesulfonic acid.

    Neutralization: The benzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a continuous sulfonation process. This process involves the controlled addition of sulfur trioxide to benzene in a reactor, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, tetradecyl-, sodium salt undergoes various chemical reactions typical of aromatic sulfonic acids, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Formation of Sulfonamides and Sulfonyl Chlorides: The sulfonic acid group can react with amines to form sulfonamides or with phosphorus pentachloride to form sulfonyl chlorides.

Common Reagents and Conditions

    Sulfonation: Sulfur trioxide and fuming sulfuric acid.

    Neutralization: Sodium hydroxide.

    Formation of Sulfonamides: Amines.

    Formation of Sulfonyl Chlorides: Phosphorus pentachloride.

Major Products

    Sulfonamides: Formed by reacting with amines.

    Sulfonyl Chlorides: Formed by reacting with phosphorus pentachloride.

    Esters: Formed by reacting with alcohols.

Scientific Research Applications

Benzenesulfonic acid, tetradecyl-, sodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.

    Medicine: Investigated for its potential use as a sclerosing agent in the treatment of varicose veins and other vascular anomalies.

    Industry: Utilized in the formulation of detergents, wetting agents, and emulsifiers.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, tetradecyl-, sodium salt primarily involves its surfactant properties. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. In medical applications, such as sclerotherapy, it acts as an irritant to endothelial cells, causing inflammation and subsequent fibrosis, leading to the obliteration of veins.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The parent compound, which lacks the tetradecyl group.

    p-Toluenesulfonic acid: A similar compound with a methyl group attached to the benzene ring.

    Sulfanilic acid: An aromatic sulfonic acid with an amino group attached to the benzene ring.

Uniqueness

Benzenesulfonic acid, tetradecyl-, sodium salt is unique due to the presence of the long tetradecyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring strong wetting and emulsifying capabilities, setting it apart from other aromatic sulfonic acids.

Properties

IUPAC Name

sodium;4-tetradecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23;/h15-18H,2-14H2,1H3,(H,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCMKOHVMSHWKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041650
Record name 4-Myristylbenzenesulfonic acid sodium salt
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Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797-33-7, 28348-61-0
Record name Sodium 4-tetradecylbenzenesulfonate
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Record name Sodium tetradecylbenzenesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-tetradecyl-, sodium salt (1:1)
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Record name Benzenesulfonic acid, tetradecyl-, sodium salt (1:1)
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Record name 4-Myristylbenzenesulfonic acid sodium salt
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Record name Sodium 4-tetradecylbenzenesulphonate
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Record name Sodium tetradecylbenzenesulphonate
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Record name SODIUM 4-TETRADECYLBENZENESULFONATE
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